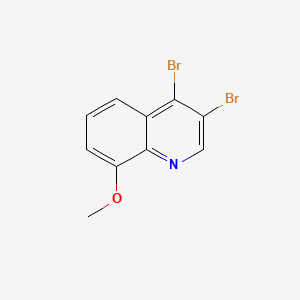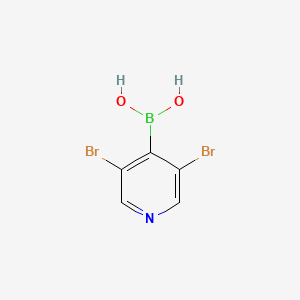
5,6,7-Trichloroisatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trichloroisatin (TCI) is a synthetic compound that has been used in scientific research for several years. It is a halogenated derivative of isatin, which is a naturally occurring compound found in plants and animals. TCI has been found to have several interesting properties, including its ability to inhibit the growth of cancer cells and its potential as an antibacterial agent. In
Mecanismo De Acción
The mechanism of action of 5,6,7-Trichloroisatin is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells and bacteria, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6,7-Trichloroisatin in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial infections. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some normal cells, and its use in vivo may be limited by its toxicity.
Direcciones Futuras
There are several future directions for the study of 5,6,7-Trichloroisatin. One direction is the development of this compound analogs that have improved efficacy and reduced toxicity. Another direction is the study of the molecular mechanisms of this compound's activity, which could lead to the development of new cancer therapies and antibacterial agents. Additionally, the use of this compound in combination with other drugs may enhance its effectiveness and reduce its toxicity.
Métodos De Síntesis
The synthesis of 5,6,7-Trichloroisatin involves the reaction of isatin with chlorine gas in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid and typically requires high temperatures and pressures. The yield of this compound can be improved by using excess chlorine gas and by removing the by-products of the reaction.
Aplicaciones Científicas De Investigación
5,6,7-Trichloroisatin has been used in several scientific research applications, including the study of cancer and bacterial infections. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to have antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
5,6,7-trichloro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVQLQFWQUUSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

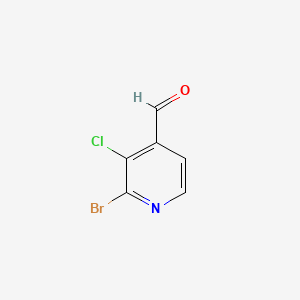

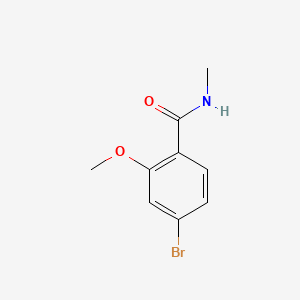
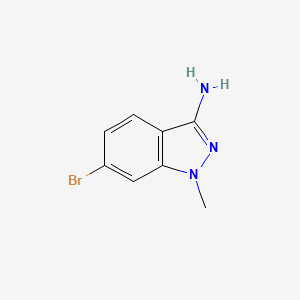
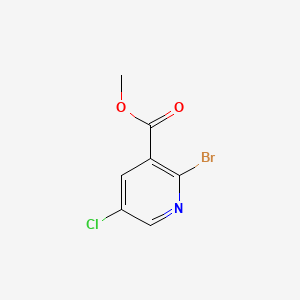
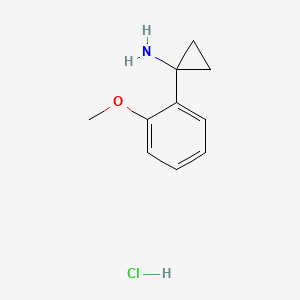
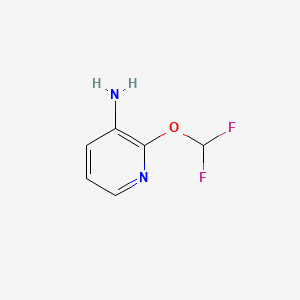


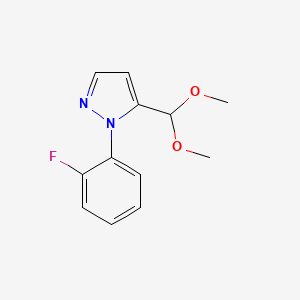
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
